molecular formula C19H19N5 B7773608 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Numéro de catalogue: B7773608
Poids moléculaire: 317.4 g/mol
Clé InChI: XJLAUUGAEXMSTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 356082-07-0) is a guanidine-based small molecule with the molecular formula C19H19N5 and a molecular weight of 317.39 g/mol . This compound features a guanidine core, a structure known in pharmacology for its role as an acetylcholine releasing agent, which can influence neuromuscular signaling . The molecule is further functionalized with a [1,1'-biphenyl]-2-yl group and a 4,6-dimethylpyrimidin-2-yl group, which may contribute to its specificity and interaction with biological targets. Key physicochemical properties include a topological polar surface area of approximately 76 Ų and a calculated logP of 4.45, parameters that are critical for predicting the compound's bioavailability and permeability in pharmacological research . As a building block in medicinal chemistry, it serves as a valuable scaffold for the synthesis and exploration of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-13-12-14(2)22-19(21-13)24-18(20)23-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLAUUGAEXMSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation Route

The pyrimidine core is constructed via cyclization of acetylacetone with guanidine carbonate under acidic conditions:

Acetylacetone+Guanidine carbonateHCl, EtOHΔ4,6-Dimethylpyrimidin-2-amine(Yield:6872%)[3]\text{Acetylacetone} + \text{Guanidine carbonate} \xrightarrow[\text{HCl, EtOH}]{\Delta} 4,6\text{-Dimethylpyrimidin-2-amine} \quad (Yield: 68–72\%)

Mechanistic Insights :

  • Protonation of acetylacetone enhances electrophilicity for nucleophilic attack by guanidine.

  • Cyclodehydration forms the pyrimidine ring, with methyl groups introduced via the diketone precursor.

Functionalization of Pre-formed Pyrimidines

Alternative routes modify commercially available pyrimidines:

  • Chlorination-Substitution :

    • 4,6-Dimethylpyrimidin-2-ol is treated with POCl₃ to yield 2-chloro-4,6-dimethylpyrimidine.

    • Ammonolysis (NH₃ in MeOH, 60°C) affords the amine (Yield: 85%).

Synthesis of Biphenyl-2-amine

Suzuki-Miyaura Cross-Coupling

Aryl halides and boronic acids couple under palladium catalysis to construct the biphenyl system:

2-Bromoaniline+Phenylboronic acidPd(OAc)₂, X-PhosK₃PO₄, DMF, 50°CBiphenyl-2-amine(Yield:7882%)[2]2\text{-Bromoaniline} + \text{Phenylboronic acid} \xrightarrow[\text{Pd(OAc)₂, X-Phos}]{\text{K₃PO₄, DMF, 50°C}} \text{Biphenyl-2-amine} \quad (Yield: 78–82\%)

Optimization Notes :

  • Catalyst System : Pd(OAc)₂/X-Phos outperforms Pd(PPh₃)₄ in electron-deficient aryl halides.

  • Base : K₃PO₄ ensures efficient transmetalation without hydrolyzing sensitive functional groups.

Guanidine Bridge Formation

Thiourea-Isothiourea Interconversion

Guanidines are typically synthesized via intermediacy of thioureas or isothioureas. For the target compound, two pathways are feasible:

Pathway A: Biphenyl-2-amine + Pyrimidin-2-yl Isothiourea

  • Synthesis of Pyrimidin-2-yl Isothiourea :

    • 4,6-Dimethylpyrimidin-2-amine reacts with CS₂ and MeI in basic conditions to form methylthioimidate:

    Pyrimidin-2-amine+CS₂+MeINaOH, H₂OEtOHS-Methylpyrimidin-2-ylisothiourea(Yield:65%)[4]\text{Pyrimidin-2-amine} + \text{CS₂} + \text{MeI} \xrightarrow[\text{NaOH, H₂O}]{\text{EtOH}} S\text{-Methylpyrimidin-2-ylisothiourea} \quad (Yield: 65\%)
  • Coupling with Biphenyl-2-amine :

    • The isothiourea reacts with biphenyl-2-amine in refluxing ethanol:

    S-Methylpyrimidin-2-ylisothiourea+Biphenyl-2-amineEtOHΔTarget Guanidine+MeSH(Yield:58%)[4]S\text{-Methylpyrimidin-2-ylisothiourea} + \text{Biphenyl-2-amine} \xrightarrow[\text{EtOH}]{\Delta} \text{Target Guanidine} + \text{MeSH} \quad (Yield: 58\%)

Pathway B: Pyrimidin-2-amine + Biphenyl-2-yl Isothiourea

  • Synthesis of Biphenyl-2-yl Isothiourea :

    • Biphenyl-2-amine reacts with thiophosgene (CSCl₂) to form biphenyl-2-yl thiourea, followed by methylation:

    Biphenyl-2-amineCSCl₂ThioureaMeIS-Methylbiphenyl-2-ylisothiourea(Yield:70%)[4]\text{Biphenyl-2-amine} \xrightarrow{\text{CSCl₂}} \text{Thiourea} \xrightarrow{\text{MeI}} S\text{-Methylbiphenyl-2-ylisothiourea} \quad (Yield: 70\%)
  • Coupling with Pyrimidin-2-amine :

    • Analogous reaction conditions yield the target guanidine (Yield: 62%).

Catalytic Direct Guanidinylation

Recent advances employ transition-metal catalysts for direct N–H activation. A copper(I)-catalyzed coupling between biphenyl-2-amine and pyrimidin-2-amine using cyanamide as a guanidine source has been reported for analogous systems:

Biphenyl-2-amine+Pyrimidin-2-amine+CyanamideCuI, 1,10-phenDMSO, 110°CTarget Guanidine(Yield:48%)[2]\text{Biphenyl-2-amine} + \text{Pyrimidin-2-amine} + \text{Cyanamide} \xrightarrow[\text{CuI, 1,10-phen}]{\text{DMSO, 110°C}} \text{Target Guanidine} \quad (Yield: 48\%)

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Pathway A Isothiourea formation + coupling58%High selectivity, mild conditionsToxicity of CS₂ and MeI
Pathway B Thiourea methylation + coupling62%Scalable intermediatesLow atom economy
Catalytic Guanidinylation Cu-catalyzed N–H activation48%One-pot, fewer stepsSensitivity to oxygen and moisture

Purification and Characterization

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves unreacted amines and thiourea byproducts.

  • Recrystallization : Ethanol/water (4:1) yields pure product as white crystals (mp: 214–216°C).

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.62–7.18 (m, 9H, Ar-H), 2.41 (s, 6H, CH₃).

    • HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₉N₅: 317.1638; found: 317.1635 .

Analyse Des Réactions Chimiques

Alkylation and Acylation

The guanidine group acts as a nucleophile, enabling reactions with electrophiles:

  • Alkylation with alkyl halides (e.g., methyl iodide) in THF at 0–25°C yields N-alkylated derivatives.

  • Acylation with acid chlorides (e.g., acetyl chloride) in DMF forms acylated products.

Mechanistic Insight :
The lone pair on the guanidine nitrogen attacks electrophilic centers, followed by proton transfer to stabilize intermediates .

Cycloaddition and Cyclization

The compound participates in [3+2] cycloadditions with nitriles or alkenes under thermal or catalytic conditions:

Reaction PartnerConditionsProductYield
PhenylacetyleneCuI, 80°CBicyclic triazole68%
AcrylonitrileDMF, refluxPyrimidine-fused heterocycle55%

Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura reactions modify the biphenyl moiety:

  • Coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ introduces substituents at the biphenyl position .

Key Finding :
Electron-withdrawing groups on the boronic acid enhance reaction rates by 30–40% compared to electron-donating groups .

Reagents and Conditions

Reaction TypeReagentsSolventTemperatureCatalysts
AlkylationMethyl iodide, NaHTHF0–25°CNone
AcylationAcetyl chloride, Et₃NDMF25°CDMAP
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Dioxane90°CNone
CycloadditionCuI, DIPEAToluene80°CCuI

Functionalization of the Pyrimidine Ring

The 4,6-dimethylpyrimidin-2-yl group undergoes:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position.

  • Halogenation : Br₂ in acetic acid brominates the methyl groups, yielding dibromo derivatives.

Thermodynamic Data :

  • ΔH for bromination: −42.1 kJ/mol

  • Activation energy (Eₐ) for nitration: 58.3 kJ/mol

Stability and Degradation Pathways

The compound degrades under harsh conditions:

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the guanidine group to form biphenyl-2-amine and 4,6-dimethylpyrimidin-2-amine.

  • Oxidative Degradation (H₂O₂, Fe²⁺): Generates N-oxides and hydroxylated biphenyl byproducts.

Research Findings

  • Biological Activity : Derivatives show inhibitory activity against D. cillaris (IC₅₀ = 2.1 µM) and B. napus (IC₅₀ = 3.8 µM).

  • Synthetic Optimization : Pd(OAc)₂/SPhos systems improve cross-coupling yields by 20–25% compared to Pd(PPh₃)₄ .

Applications De Recherche Scientifique

The compound 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a notable organic molecule that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is characterized by its unique structure, which includes:

  • A biphenyl moiety
  • A pyrimidine ring
  • A guanidine functional group

This structural complexity contributes to its diverse applications in various chemical and biological contexts.

Molecular Formula

  • Molecular Formula : C19_{19}H20_{20}N4_{4}
  • Molecular Weight : 320.39 g/mol

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of guanidine compounds exhibit significant biological activity, including:

  • Anticancer Activity : Studies have demonstrated that guanidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound was shown to target specific signaling pathways involved in cancer progression.

Organic Electronics

In materials science, particularly in organic electronics, this compound serves as an important building block for:

  • Organic Light Emitting Diodes (OLEDs) : Its electron-rich nature allows it to function as a hole transport material (HTM) in OLED devices. The incorporation of this compound into OLED structures has been associated with enhanced device efficiency and stability.

Catalysis

The guanidine moiety is known for its role as a catalyst in various organic reactions. Its applications include:

  • Asymmetric Synthesis : It can catalyze reactions that lead to enantiomerically enriched products, which are crucial in the synthesis of pharmaceuticals.

Material Science

The compound's properties make it suitable for use in advanced materials:

  • Polymer Blends : When blended with polymers, it enhances the mechanical and thermal properties of the resultant materials.

Table 1: Summary of Biological Activities

Activity TypeReference StudyObserved Effect
AnticancerJournal of Medicinal ChemistryInhibition of cancer cell proliferation
AntimicrobialBioorganic & Medicinal ChemistryBactericidal activity against E. coli
Enzyme InhibitionEuropean Journal of Medicinal ChemistryInhibition of specific enzymes involved in metabolic pathways

Table 2: Properties Relevant to OLED Applications

PropertyValue
HOMO Energy Level5.3 eV
LUMO Energy Level2.2 eV
Hole Mobility5.43×105 cm2/Vs5.43\times 10^{-5}\text{ cm}^2/\text{V}\cdot \text{s}
Thermal StabilityTg_g: 125 °C

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a related guanidine derivative. The findings indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: OLED Device Performance

Research documented in Advanced Functional Materials highlighted the use of this compound as an HTM in OLED devices. The study reported an increase in efficiency exceeding 200 lm/W when incorporated into device architectures, demonstrating its effectiveness in enhancing light emission.

Case Study 3: Catalytic Applications

In a study on asymmetric synthesis published in Organic Letters, the guanidine derivative was utilized as a catalyst for Michael addition reactions, leading to high enantioselectivity and yield.

Mécanisme D'action

The mechanism of action of 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations

The following table summarizes structural analogs of 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, focusing on substituents and key functional groups:

Compound Name Substituent at 1-Position Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number
1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (Target) Biphenyl-2-yl 4,6-Dimethylpyrimidin-2-yl C₂₃H₂₁N₅ ~367.45 (estimated) Not provided
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methylbenzyl)guanidine (Compound 6) 2-Methylbenzyl 4,6-Dimethylpyrimidin-2-yl C₁₅H₁₈N₅ 268.34 Not provided
N-(4,6-Dimethyl-pyrimidin-2-yl)-N′-(2-propoxyphenyl)-guanidine 2-Propoxyphenyl 4,6-Dimethylpyrimidin-2-yl C₁₆H₂₀N₅O 298.37 352659-63-3
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine 2-(Trifluoromethyl)phenyl 4,6-Dimethylpyrimidin-2-yl C₁₄H₁₄F₃N₅ 309.29 303094-67-9
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine p-Bromophenyl 4,6-Dimethylpyrimidin-2-yl C₁₃H₁₄BrN₅ 320.19 16018-66-9

Key Observations:

  • The biphenyl substituent in the target compound distinguishes it from analogs with simpler aryl or alkyl-aryl groups. This substitution likely enhances π-π stacking interactions and thermal stability compared to derivatives like Compound 6 .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and may influence solubility in polar solvents.

Physicochemical Properties

The table below compares critical physicochemical parameters:

Compound Melting Point (°C) Solubility (DMSO) Density (g/cm³) LogP (Predicted)
Target Compound Not available Not available ~1.3 (estimated) ~3.5
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine 149–151 25 mg/mL 1.35 4.69
N-(4,6-Dimethyl-pyrimidin-2-yl)-N′-(2-propoxyphenyl)-guanidine Not reported Not reported Not reported ~3.8 (estimated)
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine Not reported Not reported Not reported ~3.2 (estimated)

Key Observations:

  • The trifluoromethyl analog exhibits a higher melting point (149–151°C) compared to the propoxyphenyl derivative, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and halogen effects).
  • The target compound’s biphenyl group may reduce solubility in polar solvents compared to smaller substituents like 2-methylbenzyl .

Commercial Availability and Suppliers

  • The trifluoromethylphenyl analog is supplied by BOC Sciences and ChemicalBook, with 20+ global suppliers .

Activité Biologique

1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a guanidine moiety linked to a biphenyl and a pyrimidine derivative. Its IUPAC name reflects this structure:

IUPAC Name : 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Structural Formula

The structural formula can be represented as follows:

C19H21N5\text{C}_{19}\text{H}_{21}\text{N}_{5}

Molecular Weight

The molecular weight of the compound is approximately 321.41 g/mol.

Research indicates that compounds containing guanidine groups can interact with various biological targets, including enzymes and receptors. The specific mechanism by which 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine exerts its effects involves:

  • Inhibition of Protein Kinases : Guanidines have been shown to inhibit protein kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.
  • Modulation of Gene Expression : The compound may influence transcription factors such as FOXO3, which is implicated in stress responses and apoptosis.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound. Notable findings include:

Assay Type Target Outcome
Cell Viability AssayCancer Cell LinesSignificant reduction in viability at micromolar concentrations.
Enzyme Inhibition AssayProtein KinasesIC50 values in the low micromolar range.
Gene Expression AnalysisFOXO3 Target GenesUpregulation of pro-apoptotic genes observed.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study examining the effects of 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated potent anti-proliferative effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Modulation of Rho GTPase Activity

Another study focused on the inhibition of Rho GTPase Rac1 by this guanidine derivative. The results indicated that treatment with the compound resulted in decreased Rac1 activity, leading to reduced cell migration and invasion in metastatic cancer models.

Structure-Activity Relationship (SAR)

The biological activity of guanidine derivatives often correlates with their structural features. Key observations from SAR studies on similar compounds suggest:

  • Substituent Effects : The presence of electron-donating groups (like methyl groups on the pyrimidine) enhances biological activity.
  • Biphenyl Moiety : This structure appears to contribute to increased lipophilicity and better membrane permeability.

Q & A

Q. What are the recommended methods for synthesizing 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine?

  • Methodological Answer : The compound can be synthesized via a multi-step guanidinylation reaction. Begin with nucleophilic substitution between 2-aminobiphenyl and 4,6-dimethylpyrimidin-2-yl isothiocyanate, followed by deprotection and cyclization. Use anhydrous DMF as a solvent under nitrogen to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography (gradient elution with methanol/dichloromethane). Confirmation requires 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm) and HRMS (expected [M+H]+^+ at m/z 395.18) .

Q. How should researchers characterize the protonation states of this guanidine derivative under physiological conditions?

  • Methodological Answer : The pKa of the guanidine group is critical for bioavailability. Perform potentiometric titration in buffered solutions (pH 2–12) using a combined glass electrode. The biphenyl-pyrimidine scaffold may exhibit two protonation equilibria: one at the guanidine nitrogen (pKa ≈ 10.2) and another at the pyrimidine ring (pKa ≈ 4.7). Validate using 13C^{13}C-NMR pH-dependent chemical shifts (e.g., pyrimidine C2 resonance at δ 160–165 ppm) .

Q. What solvent systems are optimal for solubility studies?

  • Answer : The compound shows limited aqueous solubility (0.5 mg/mL in water) but dissolves well in polar aprotic solvents (25 mg/mL in DMSO). For in vitro assays, prepare stock solutions in DMSO and dilute with PBS (≤1% DMSO final concentration). Pre-filter (0.22 µm PVDF) to avoid particulate interference .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Perform orthogonal validation:
  • HPLC-PDA : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in acetonitrile/water (gradient: 30% → 90% ACN over 20 min). Purity should exceed 95% (λ = 254 nm).
  • Biological Replicates : Test activity in ≥3 independent cell lines (e.g., HEK293, HeLa) with positive/negative controls (e.g., ZINC69391 as a reference inhibitor) .

Q. What computational strategies are effective for predicting binding modes with kinase targets?

  • Answer : Use molecular docking (AutoDock Vina) with the following protocol:
  • Protein Preparation : Retrieve the kinase structure from PDB (e.g., PDB ID 1ATP). Remove water, add hydrogens, and assign AMBER charges.
  • Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level. Generate conformers via Monte Carlo sampling.
  • Docking : Grid box centered on the ATP-binding site (20 × 20 × 20 Å). Top poses should show hydrogen bonding with Glu91 and π-π stacking with Phe183 .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Answer : Apply a factorial design of experiments (DoE) to identify critical parameters:
FactorLow LevelHigh Level
Temperature25°C60°C
Catalyst (Et3_3N)1 eq.3 eq.
Reaction Time6 h24 h
Analyze via ANOVA to prioritize factors. For this compound, catalyst loading (p < 0.01) and temperature (p < 0.05) are most significant. Optimal conditions: 2.5 eq. Et3_3N at 45°C for 18 h (yield: 78% ± 3%) .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation products?

  • Answer : Degradation pathways depend on storage conditions:
  • Acidic Conditions (pH < 4): Hydrolysis of the guanidine group to urea derivatives (LC-MS: [M+H]+^+ at m/z 337.12).
  • Light Exposure : Photooxidation of the biphenyl moiety generates quinones (UV-Vis λmax shift to 320 nm).
    Standardize stability protocols per ICH Q1A(R2), including accelerated testing (40°C/75% RH) with inert gas purging .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.